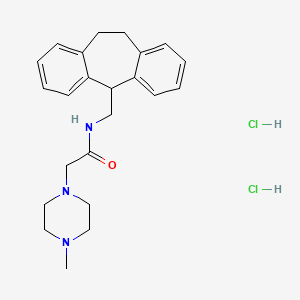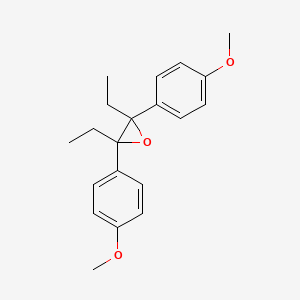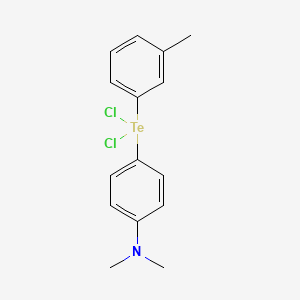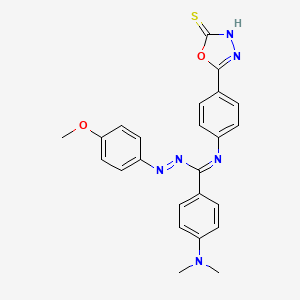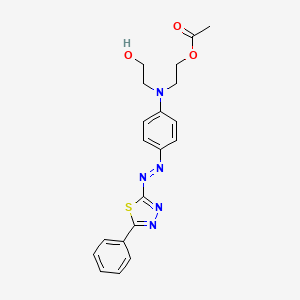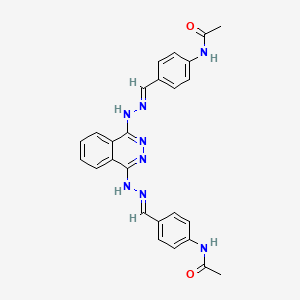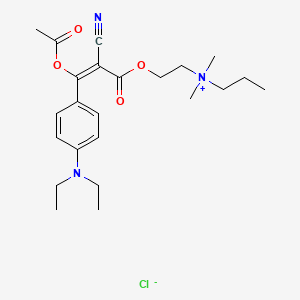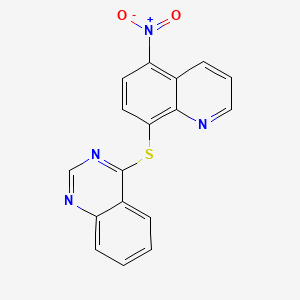
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a nitro group at the 5th position of the quinoline ring and a thioether linkage connecting it to the quinazoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- typically involves multiple steps. One common method includes the condensation of quinoline derivatives with appropriate thiol reagents under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage allows the compound to bind to proteins and enzymes, inhibiting their activity and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone: An oxidized form of quinazoline with a wide range of biological activities.
Quinoline: A simpler structure with diverse pharmacological properties.
Thioethers: Compounds with similar sulfur-containing linkages but different core structures.
Uniqueness
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- is unique due to its specific combination of a quinazoline core, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
102244-04-2 |
|---|---|
Fórmula molecular |
C17H10N4O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(5-nitroquinolin-8-yl)sulfanylquinazoline |
InChI |
InChI=1S/C17H10N4O2S/c22-21(23)14-7-8-15(16-12(14)5-3-9-18-16)24-17-11-4-1-2-6-13(11)19-10-20-17/h1-10H |
Clave InChI |
JAXSMLDYFOFCOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


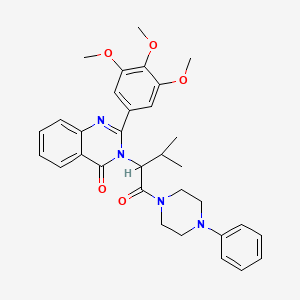
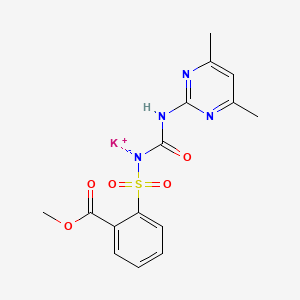

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)

